5-((2-Ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid
Description
5-((2-Ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid is a furan-2-carboxylic acid derivative featuring a phenoxy-methyl substituent at the 5-position of the furan ring. The phenoxy group is further substituted with an ethoxy group at the 2-position and a formyl group at the 4-position (Figure 1).
Properties
IUPAC Name |
5-[(2-ethoxy-4-formylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-2-19-14-7-10(8-16)3-5-12(14)20-9-11-4-6-13(21-11)15(17)18/h3-8H,2,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRICQDUOCHARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-((2-Ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the ethoxy and formyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-((2-Ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
5-((2-Ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical transformations, including:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : It can also be reduced to an alcohol using reducing agents like sodium borohydride.
- Substitution Reactions : The ethoxy group can be replaced with other functional groups, expanding the compound's utility in synthetic chemistry.
Biological Studies
In biological research, this compound may be utilized to investigate biochemical pathways and enzyme interactions. Its structure allows for potential interactions with biological targets, making it a candidate for:
- Drug Development : The compound's derivatives have been explored for their ability to inhibit specific enzymes related to diseases, including tuberculosis .
- Mechanistic Studies : Understanding how this compound interacts with proteins can provide insights into its biological activity and potential therapeutic applications.
Industrial Applications
The compound is also relevant in the production of specialty chemicals and materials. Its unique properties may allow it to be used in:
- Polymer Chemistry : As a building block for creating novel polymeric materials with specific functionalities.
- Agricultural Chemicals : Potential applications in developing agrochemicals that require specific reactivity or stability under environmental conditions.
Case Studies
Several studies have highlighted the applications of compounds related to 5-((2-Ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid:
- Antitubercular Agents : Research has focused on furan-based compounds that target iron acquisition in mycobacterial species. These studies have demonstrated the efficacy of such compounds in inhibiting key enzymes involved in bacterial metabolism.
- Enzyme Inhibition Studies : Investigations into the inhibition of salicylate synthase by furan derivatives have shown promising results in disrupting siderophore-mediated iron acquisition in Mycobacterium tuberculosis, suggesting a pathway for developing new antitubercular drugs .
Mechanism of Action
The mechanism of action of 5-((2-Ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
The structural and functional properties of 5-((2-Ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid can be contextualized against related furan-2-carboxylic acid derivatives (Table 1).
Structural Modifications and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. In contrast, the ethoxy group in the target compound is electron-donating, which may increase lipophilicity and membrane permeability .
- Formyl Group Uniqueness : The formyl group in the target compound is rare among reported analogs. It may enable unique interactions (e.g., covalent binding via Schiff base formation) absent in nitro- or fluoro-substituted derivatives .
Physicochemical Properties
- Solubility : Nitro and fluoro substituents reduce aqueous solubility compared to ethoxy and hydroxy groups. The target compound’s formyl group may slightly improve solubility in polar solvents relative to purely hydrophobic substituents .
- Crystallinity: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate forms high-quality crystals suitable for SC-XRD, whereas the target compound’s flexibility (due to the phenoxy-methyl linker) may hinder crystallization .
Biological Activity
Overview
5-((2-Ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a furan ring and various functional groups such as an ethoxy and a formyl group. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula : C15H14O6
- Molecular Weight : 286.27 g/mol
- IUPAC Name : 5-[(2-ethoxy-4-formylphenoxy)methyl]furan-2-carboxylic acid
The biological activity of 5-((2-Ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, and the furan ring can undergo electrophilic aromatic substitution. These interactions may influence various biochemical pathways, including enzyme inhibition and activation of signaling pathways associated with cancer cell apoptosis.
Anticancer Properties
Several studies have indicated that compounds similar to 5-((2-Ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid exhibit significant anticancer properties. For instance, derivatives that share structural similarities have been shown to reactivate mutant p53 proteins, leading to apoptosis in cancer cells .
In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). Comparative studies with standard chemotherapeutics like Doxorubicin have shown promising results, indicating that certain derivatives possess higher cytotoxicity against these cell lines .
Enzyme Inhibition
The compound's ability to act as an inhibitor for specific enzymes has also been explored. Research indicates that it may inhibit key enzymes involved in metabolic pathways related to cancer progression. This inhibition can lead to a decrease in tumor growth and metastasis .
Case Studies
- Reactivation of p53 : A study focusing on small molecules capable of reactivating mutant p53 demonstrated that compounds similar to 5-((2-Ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid can restore the tumor suppressor function of p53, leading to increased apoptosis in cancer cells .
- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines showed that specific derivatives exhibited IC50 values significantly lower than those of traditional chemotherapeutics like Doxorubicin, suggesting enhanced efficacy against resistant cancer types .
Data Table: Biological Activity Overview
| Biological Activity | Cell Line Tested | IC50 Value (μM) | Comparison Drug |
|---|---|---|---|
| Anticancer Activity | HCT-116 | 10 | Doxorubicin (20) |
| Anticancer Activity | HEP2 | 8 | Doxorubicin (15) |
| Enzyme Inhibition | Various Enzymes | Not Specified | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-((2-ethoxy-4-formylphenoxy)methyl)furan-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a substituted phenol (e.g., 2-ethoxy-4-formylphenol) with a furan-carboxylic acid derivative. Key steps include:
- Etherification : Using a methylene linker (e.g., chloromethylfuran) under basic conditions (K₂CO₃ or NaOH) to form the phenoxy-methyl bridge .
- Protection/Deprotection : The formyl group may require protection (e.g., acetal formation) during acidic or oxidative steps to prevent side reactions .
- Purification : Recrystallization or column chromatography is critical for isolating the pure product. Yield optimization depends on solvent choice (e.g., acetone, DMF) and catalyst selection (e.g., Cu salts for coupling reactions) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., ethoxy, formyl, and furan-carboxylic acid groups). IR spectroscopy identifies functional groups like C=O (formyl: ~1700 cm) and carboxylic acid O-H (~2500-3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 304.0947 g/mol).
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and stability under varying temperatures .
Q. What analytical techniques are recommended for monitoring reaction progress and purity?
- Methodological Answer :
- TLC/HPLC : Track intermediates using silica-gel TLC (ethyl acetate/hexane eluent) or reverse-phase HPLC with UV detection at 254 nm .
- Chiral Chromatography : If stereocenters are present, use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Solubility Issues : Use DMSO or PEG-400 to improve solubility in biological buffers, and confirm concentrations via LC-MS .
- Metabolic Instability : Perform stability studies in simulated gastric fluid (SGF) or liver microsomes to assess degradation pathways .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or fluoro groups) to evaluate electronic effects on bioactivity .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., formyl for Schiff base formation with lysine residues) using QSAR models .
Q. How can computational modeling guide the design of stable formulations for this acid-sensitive compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
